Fluralaner-13C2,15N,d3
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Overview
Description
Fluralaner-13C2,15N,d3 is a labeled version of Fluralaner, a systemic insecticide and acaricide. This compound is marked with stable isotopes of carbon-13, nitrogen-15, and deuterium (hydrogen-2). Fluralaner itself is known for its potent blockage of gamma-aminobutyric acid (GABA) and L-glutamate gated chloride channels, making it effective against a variety of parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluralaner-13C2,15N,d3 involves the incorporation of stable isotopes into the Fluralaner molecule. This process typically includes the use of isotope-labeled reagents and specific reaction conditions to ensure the correct placement of the isotopes. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. This involves the use of specialized equipment and processes to handle the isotope-labeled reagents and ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluralaner-13C2,15N,d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents. The specific conditions depend on the desired reaction and the stability of the compound under those conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives of this compound, while substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Fluralaner-13C2,15N,d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pharmacokinetics and pharmacodynamics of Fluralaner.
Biology: Employed in studies to investigate the effects of Fluralaner on various biological systems.
Medicine: Utilized in the development of new insecticides and acaricides, as well as in the study of drug metabolism and interactions.
Mechanism of Action
Fluralaner-13C2,15N,d3 exerts its effects by blocking GABA and L-glutamate gated chloride channels in parasites. This blockage disrupts the normal function of these channels, leading to paralysis and death of the parasites. The molecular targets of this compound include the GABA and L-glutamate gated chloride channels, and the pathways involved are related to the inhibition of neurotransmission in parasites .
Comparison with Similar Compounds
Fluralaner-13C2,15N,d3 is unique due to its stable isotope labeling, which allows for precise tracking and quantification in various studies. Similar compounds include:
Fluralaner: The non-labeled version of this compound.
Isoxazolines: A class of compounds that includes Fluralaner and other similar insecticides and acaricides.
Afoxolaner: Another isoxazoline compound with similar insecticidal and acaricidal properties.
Properties
Molecular Formula |
C22H17Cl2F6N3O3 |
---|---|
Molecular Weight |
562.3 g/mol |
IUPAC Name |
4-[5-(3,5-dichloro-2,4,6-trideuteriophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)(1,2-13C2)ethyl](15N)benzamide |
InChI |
InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34)/i5D,6D,7D,9+1,18+1,31+1 |
InChI Key |
MLBZKOGAMRTSKP-XZSFFWIWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Cl)[2H])Cl)[2H])C2(CC(=NO2)C3=CC(=C(C=C3)C(=O)[15NH][13CH2][13C](=O)NCC(F)(F)F)C)C(F)(F)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F |
Origin of Product |
United States |
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